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Compound of Interest

Compound Name: Scopoletin acetate

Cat. No.: B015865 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the existing scientific literature on

scopoletin acetate. However, it is important to note that research specifically on scopoletin
acetate is exceptionally limited. The vast majority of available data pertains to its parent

compound, scopoletin. Therefore, this document will focus primarily on the synthesis, biological

activities, and mechanisms of action of scopoletin, with the limited information available on

scopoletin acetate explicitly highlighted.

Chemical Properties and Synthesis
Scopoletin (7-hydroxy-6-methoxycoumarin) is a naturally occurring coumarin.[1][2] Its acetate

ester, scopoletin acetate, has been isolated from Artemisia granatensis.[3] While specific

details on the synthesis of scopoletin acetate are not readily available in the reviewed

literature, it can be inferred that it would be synthesized through the acetylation of scopoletin. A

general laboratory-scale synthesis would involve reacting scopoletin with acetic anhydride in

the presence of a base catalyst.

Table 1: Physicochemical Properties of Scopoletin
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Property Value Reference

Molecular Formula C₁₀H₈O₄ [1][2]

Molecular Weight 192.17 g/mol [4]

Melting Point 202-206 °C [1][2][4]

Boiling Point 413.5 °C [4]

Flash Point 172.4 °C [4]

Solubility

Slightly soluble in water and

cold ethanol; soluble in hot

ethanol, hot acetic acid,

chloroform, DMSO, and DMF.

Almost insoluble in benzene.

[1][2][4]

Biological Activities of Scopoletin
Scopoletin has been shown to possess a wide range of pharmacological activities. It is crucial

to reiterate that the following data pertains to scopoletin, not scopoletin acetate, unless

otherwise specified.

Anticancer Activity
Scopoletin has demonstrated anticancer properties against various cancer cell lines.[5][6] Its

mechanisms of action include inducing apoptosis, causing cell cycle arrest, and inhibiting cell

invasion.[5][7]

Table 2: In Vitro Anticancer Activity of Scopoletin

Cell Line Activity IC₅₀ Value Reference

HeLa (Cervical

Cancer)
Inhibition of growth 7.5 - 25 µM [7]

Normal Cells Cytotoxicity 90 µM [7]
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Anti-inflammatory Activity
Scopoletin exhibits significant anti-inflammatory effects by inhibiting the production of pro-

inflammatory mediators.[8][9][10]

Table 3: In Vitro Anti-inflammatory Activity of Scopoletin

Cell Line/Model Effect Concentration Reference

Human Mast Cells

(HMC-1)

Inhibition of TNF-α

production

0.2 mM (41.6%

inhibition)
[9]

Human Mast Cells

(HMC-1)

Inhibition of IL-6

production

0.2 mM (71.9%

inhibition)
[9]

Human Mast Cells

(HMC-1)

Inhibition of IL-8

production

0.2 mM (43.0%

inhibition)
[9]

Mouse Model
Reduction of serum

NO, TNF-α, and PGE₂
1, 5, 10 mg/kg [10]

Enzyme Inhibition
Scopoletin has been identified as an inhibitor of several enzymes.[1]

Table 4: Enzyme Inhibitory Activity of Scopoletin

Enzyme IC₅₀ Value Reference

Acetylcholinesterase (AChE)

0.215 ± 0.015 µM (for a 2-

fluorobenzylpyridinium

derivative)

[11]

γ-aminotransferase 10.57 µM [8]

Signaling Pathways Modulated by Scopoletin
The biological activities of scopoletin are attributed to its ability to modulate various cellular

signaling pathways.
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PI3K/Akt Signaling Pathway in Cancer
In cervical cancer cells, scopoletin has been shown to inhibit the PI3K/Akt signaling pathway,

which is crucial for cancer cell proliferation and survival.[7] This inhibition leads to the induction

of apoptosis and cell cycle arrest.
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Caption: Scopoletin inhibits the PI3K/Akt signaling pathway in cancer cells.

NF-κB Signaling Pathway in Inflammation
Scopoletin exerts its anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[9] It

prevents the phosphorylation and degradation of IκBα, which in turn blocks the nuclear

translocation of NF-κB and subsequent expression of inflammatory cytokines.
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Caption: Scopoletin inhibits the NF-κB inflammatory pathway.
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PI3K and AMPK Signaling Pathways in Glucose Uptake
Scopoletin has been shown to increase glucose uptake in 3T3-L1 adipocytes by activating both

the PI3K and AMPK signaling pathways, suggesting its potential as an antidiabetic agent.[12]

[13]
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Caption: Scopoletin promotes glucose uptake via PI3K and AMPK pathways.

Experimental Protocols
Detailed experimental methodologies for the key experiments cited are provided below. These

protocols are for scopoletin.

Anticancer Activity Assays
Cell Proliferation Assay (MTT Assay):

Seed cancer cells (e.g., HeLa) in 96-well plates at a density of 5 x 10³ cells/well and

incubate for 24 hours.

Treat the cells with various concentrations of scopoletin (e.g., 0-100 µM) for 24, 48, and 72

hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at

37°C.

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader. The percentage of cell

viability is calculated relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining):

Treat cells with scopoletin at the desired concentration for the specified time.

Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the

dark for 15 minutes at room temperature.

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered

early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis:

Treat cells with scopoletin, then harvest and fix them in 70% cold ethanol overnight at

-20°C.

Wash the cells with PBS and incubate with RNase A (100 µg/mL) for 30 minutes at 37°C.

Stain the cells with propidium iodide (50 µg/mL).

Analyze the DNA content by flow cytometry to determine the distribution of cells in different

phases of the cell cycle (G0/G1, S, G2/M).

Anti-inflammatory Activity Assays
Measurement of Cytokine Production (ELISA):

Culture inflammatory cells (e.g., HMC-1, RAW 264.7 macrophages) and stimulate them

with an inflammatory agent (e.g., PMA and A23187, or LPS).

Concurrently treat the cells with different concentrations of scopoletin.

After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
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Quantify the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) in the supernatant

using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot for NF-κB Pathway Proteins:

Treat cells with scopoletin and the inflammatory stimulus.

Prepare cytoplasmic and nuclear extracts from the cells.

Determine protein concentrations using a BCA or Bradford assay.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST.

Incubate the membrane with primary antibodies against p-IκBα, IκBα, NF-κB p65, and a

loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts)

overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions
The available scientific literature provides a substantial body of evidence for the diverse

pharmacological activities of scopoletin, particularly its anticancer and anti-inflammatory

properties. The mechanisms underlying these effects are beginning to be elucidated, with key

signaling pathways such as PI3K/Akt and NF-κB being identified as important targets.

However, there is a significant knowledge gap concerning scopoletin acetate. While its

existence as a natural product has been documented, its biological activities, pharmacokinetic

profile, and potential therapeutic applications remain unexplored. Future research should focus

on:

Isolation and Synthesis: Developing efficient methods for the isolation of scopoletin acetate
from natural sources and establishing standardized synthetic protocols.
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Biological Screening: Conducting comprehensive in vitro and in vivo studies to evaluate the

anticancer, anti-inflammatory, and other potential pharmacological activities of scopoletin
acetate.

Comparative Studies: Directly comparing the potency and efficacy of scopoletin acetate
with scopoletin to understand the impact of the acetyl group on its biological functions.

Mechanism of Action: Investigating the molecular mechanisms and signaling pathways

modulated by scopoletin acetate.

A thorough investigation of scopoletin acetate is warranted to determine if it offers any

advantages over its parent compound, scopoletin, in terms of bioavailability, stability, or

therapeutic efficacy. Such studies will be crucial for unlocking the full potential of this class of

compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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